2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone
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Overview
Description
2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone is an organic compound characterized by the presence of trifluoromethyl and methoxymethoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone typically involves the reaction of 4-(methoxymethoxy)benzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial to achieving consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The methoxymethoxy group may also contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-phenyl ethanone
- 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethanone
- 2,2,2-Trifluoro-1-methoxyethanol
Uniqueness
2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone is unique due to the presence of both trifluoromethyl and methoxymethoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9F3O3 |
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Molecular Weight |
234.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H9F3O3/c1-15-6-16-8-4-2-7(3-5-8)9(14)10(11,12)13/h2-5H,6H2,1H3 |
InChI Key |
YNTJQDBNCLXFDM-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=C(C=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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